

Application Note: Precision Synthesis & Validation of Benzodioxine-Based PARP1 Inhibitors

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Compound of Interest

Compound Name:	5-Iodo-2,3-dihydrobenzo[b] [1,4]dioxine
CAS No.:	1188265-13-5
Cat. No.:	B3218316

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Abstract & Introduction

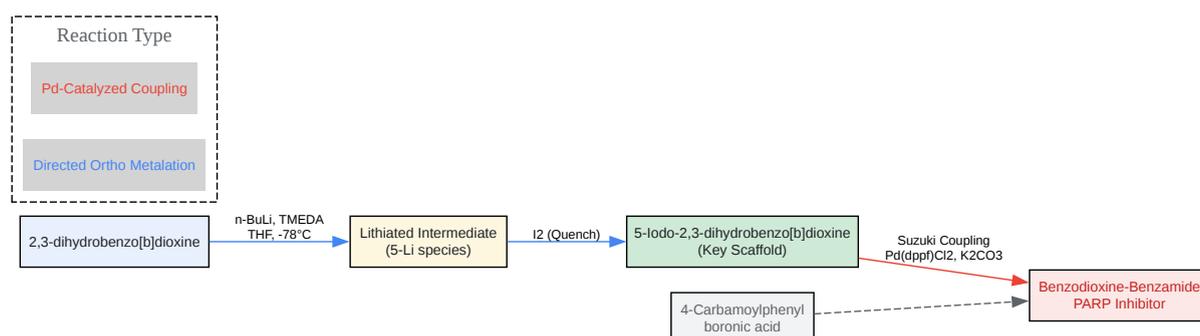
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme involved in DNA repair, specifically base excision repair (BER).[1] The inhibition of PARP1 has become a cornerstone strategy in oncology, particularly for treating tumors with BRCA1/2 mutations via the mechanism of synthetic lethality.[2]

This Application Note details the precision synthesis of a PARP1 inhibitor scaffold utilizing 5-Iodo-2,3-dihydrobenzo[b]dioxine. While many commercial inhibitors utilize phthalazinone cores (e.g., Olaparib), the 2,3-dihydrobenzo[b]dioxine moiety offers unique pharmacokinetic advantages, including improved lipophilicity and blood-brain barrier (BBB) permeability.

Critical Technical Distinction: Direct electrophilic iodination of 2,3-dihydrobenzo[b]dioxine typically yields the 6-iodo isomer due to electronic directing effects (para-direction relative to oxygen). To synthesize the 5-iodo isomer (ortho-position), which provides a distinct vector for structure-activity relationship (SAR) exploration, a Directed Ortho Metalation (DoM) strategy is required. This guide covers the DoM synthesis, subsequent Suzuki cross-coupling, and biological validation via a colorimetric PARP1 assay.

Retrosynthetic Analysis & Pathway

The synthesis hinges on the regioselective lithiation of the benzodioxine core. The oxygen atoms of the dioxine ring serve as Directed Metalation Groups (DMGs), guiding the lithium base to the ortho (C5) position.



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Figure 1: Synthetic pathway highlighting the regioselective Directed Ortho Metalation (DoM) route to access the 5-iodo isomer.^{[1][3][4][5][6][7][8][9]}

Protocol 1: Regioselective Synthesis of 5-Iodo-2,3-dihydrobenzo[b]dioxine

Objective: Synthesize the 5-iodo isomer with >95% regioselectivity. Mechanism: The oxygen atom coordinates with the lithium cation, directing the base to deprotonate the adjacent C5 proton.

Reagents & Equipment^{[5][8][10][11][12][13][14]}

- Substrate: 2,3-dihydrobenzo[b]dioxine (1.0 eq)
- Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 eq)

- Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)
- Electrophile: Iodine (I₂) (1.5 eq)^[4]
- Solvent: Anhydrous THF (dried over Na/benzophenone)
- Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
- Solvent Prep: Add anhydrous THF (50 mL) and TMEDA (1.2 eq). Cool the solution to -78°C using a dry ice/acetone bath.
- Lithiation: Add n-BuLi (1.2 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.
 - Expert Insight: TMEDA breaks up n-BuLi aggregates, increasing the basicity and kinetic reactivity of the alkyl lithium, essential for efficient deprotonation of the electron-rich ring.
- Substrate Addition: Dissolve 2,3-dihydrobenzo[b]dioxine in minimal THF and add dropwise to the lithiation mixture at -78°C.
- Incubation: Stir at -78°C for 2 hours. The solution will typically turn a light yellow/orange, indicating the formation of the ortho-lithiated species.
- Quench: Dissolve Iodine (1.5 eq) in THF (10 mL) and add dropwise. The color will shift to dark brown/violet.
- Warming: Allow the reaction to warm to room temperature (RT) over 4 hours.
- Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (solution turns from violet to colorless/pale yellow). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
- Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

- Yield Target: 75-85%.
- Validation: ¹H NMR should show the characteristic pattern of 1,2,3-trisubstituted benzene.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple the 5-iodo scaffold to a nicotinamide mimic (e.g., 3-carbamoylphenylboronic acid) to create the active PARP inhibitor.

Reaction Matrix

Component	Reagent	Equivalents	Role
Electrophile	5-Iodo-2,3-dihydrobenzo[b]dioxine	1.0	Scaffold
Nucleophile	3-Carbamoylphenylboronic acid	1.2	Pharmacophore
Catalyst	Pd(dppf)Cl ₂ ·DCM	0.05 (5 mol%)	Catalyst
Base	K ₂ CO ₃ (2M aqueous)	3.0	Activator
Solvent	1,4-Dioxane	N/A	Medium

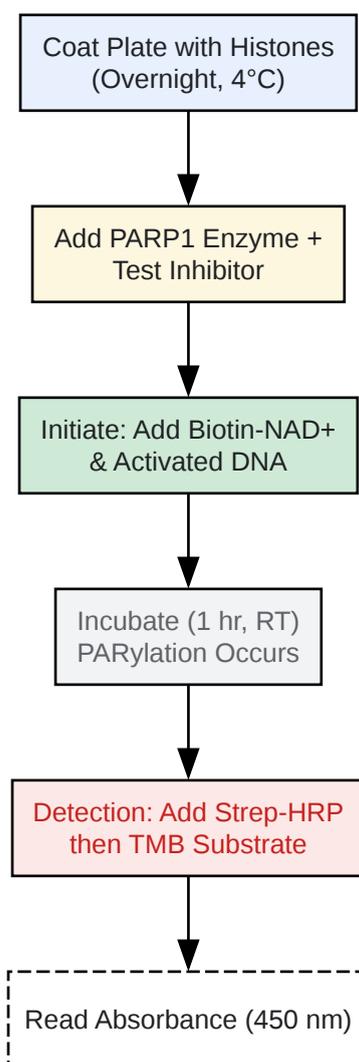
Step-by-Step Methodology

- Degassing: In a microwave vial or pressure tube, combine the aryl iodide, boronic acid, and catalyst. Cap and purge with Argon for 5 minutes.
- Solvent Addition: Add degassed 1,4-Dioxane and 2M K₂CO₃.
 - Expert Insight: Oxygen is the enemy of Pd(0). Thorough degassing prevents homocoupling of the boronic acid and catalyst deactivation.
- Reaction: Heat to 90°C for 12 hours (oil bath) or 110°C for 30 minutes (Microwave).
- Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with MeOH/DCM.

- Purification: The product will likely be polar due to the amide. Use a gradient of DCM:MeOH (0% to 10%).
 - Checkpoint: Verify product mass (LC-MS) and purity (>95% required for biological assay).

Protocol 3: Biological Validation (PARP1 Inhibition Assay)

Type: Colorimetric ELISA-based Assay. Principle: Measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP1.[10] Inhibition results in reduced signal.



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Figure 2: Workflow for the colorimetric PARP1 inhibition assay.

Assay Protocol

- Preparation: Dilute the synthesized inhibitor in DMSO. Prepare a serial dilution (e.g., 10 μ M down to 0.1 nM). Keep final DMSO concentration <1%.
- Coating: Coat a 96-well strip plate with Histone solution (50 μ L/well). Incubate overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20).[8]
- Enzyme/Inhibitor Mix: Add 25 μ L of PARP1 enzyme (0.5 U/well) diluted in Assay Buffer. Add 5 μ L of your test inhibitor.[10] Incubate 15 mins at RT to allow binding.
- Substrate Addition: Add 20 μ L of PARP Cocktail (containing Biotinylated-NAD⁺ and activated DNA).
 - Mechanism:[1][11] Activated DNA mimics strand breaks, activating PARP1. The enzyme uses Biotin-NAD⁺ to build poly(ADP-ribose) chains on the histones.
- Incubation: Incubate for 60 minutes at RT.
- Detection:
 - Wash plate 3x with PBST.[8]
 - Add 50 μ L Streptavidin-HRP (1:500 dilution). Incubate 30 mins.
 - Wash 3x.[8][12]
 - Add 50 μ L TMB Substrate. Develop for 10-15 mins (blue color forms).
 - Stop reaction with 50 μ L 0.2M H₂SO₄ (color turns yellow).
- Analysis: Read Absorbance at 450 nm.
 - Calculation: % Inhibition = $[(\text{Abs_Max} - \text{Abs_Sample}) / (\text{Abs_Max} - \text{Abs_Min})] * 100$.
 - Output: Plot Log[Inhibitor] vs. % Inhibition to determine IC₅₀.

Troubleshooting & Expert Tips

Issue	Probable Cause	Corrective Action
Low Regioselectivity (Synthesis)	Temperature > -70°C during BuLi addition.	Ensure dry ice/acetone bath is fresh. Add BuLi very slowly down the side of the flask.
Low Yield (Coupling)	Protodeboronation of boronic acid.	Use a milder base (K ₃ PO ₄) or add water to the solvent system (Dioxane/H ₂ O 4:1) to solubilize the base better.
High Background (Assay)	Inefficient washing or HRP concentration too high.	Increase wash steps to 5x. Dilute Strep-HRP further (1:1000).
No Signal (Assay)	Enzyme degradation.	PARP1 is labile. Store at -80°C. Do not vortex vigorously; mix by gentle inversion.

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